molecular formula C5H9NO3 B2656828 Ethyl 2-(methylamino)-2-oxoacetate CAS No. 18522-95-7

Ethyl 2-(methylamino)-2-oxoacetate

Cat. No. B2656828
CAS RN: 18522-95-7
M. Wt: 131.131
InChI Key: GVQZKKPQRSZDPW-UHFFFAOYSA-N
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Description

“Ethyl 2-(methylamino)-2-oxoacetate” is a compound that contains an ester functional group (from the “ethyl…acetate” part of the name) and a secondary amine functional group (from the “methylamino” part of the name). The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the chain .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable ester with a methylamine to introduce the amine functional group. The introduction of the carbonyl group could be achieved through oxidation .


Molecular Structure Analysis

The molecule would have a backbone of three carbons, with the central carbon being bonded to an oxygen (forming a carbonyl group), a nitrogen (forming an amine), and an ethyl ester group .


Chemical Reactions Analysis

As an ester and an amine, this compound could participate in a variety of chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The amine could participate in reactions typical of amines, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be polar and could participate in hydrogen bonding, affecting its boiling and melting points. The presence of the amine could make it a base .

Scientific Research Applications

1. Inhibitory Activity and Hypoglycemic Properties

Ethyl 2-(methylamino)-2-oxoacetate derivatives have been shown to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling pathways. Compounds derived from ethyl 2-(methylamino)-2-oxoacetate demonstrated significant in vitro inhibition of PTP-1B, with potential implications for managing diabetes through their hypoglycemic activity (Navarrete-Vázquez et al., 2012).

2. Role in Synthesis and Characterization of Novel Compounds

Ethyl 2-(methylamino)-2-oxoacetate is used in the synthesis of various novel compounds. For instance, it has been employed in the synthesis of ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetates, which were characterized for their structural properties and tested for cytotoxicity in brine shrimp assay (Ahmed et al., 2016).

3. Synthesis of Amino Acid Esters

Ethyl 2-(methylamino)-2-oxoacetate derivatives, such as OxymaPure, have been used as additives in the synthesis of α-ketoamide derivatives. These compounds are synthesized via ring opening of N-acylisatin and are coupled to different amino acid esters, showing promise in medicinal chemistry due to their high yield and purity (El‐Faham et al., 2013).

4. Application in Corrosion Inhibition

Ethyl 2-(methylamino)-2-oxoacetate derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors. These compounds exhibit mixed inhibition properties and adhere to the surface of metals following the Langmuir isotherm, indicating potential applications in materials science and engineering (Djenane et al., 2019).

5. Synthesis of Chromans and Heterocycles

The compound has been used in the cyclization reactions to produce quaternary carbon-centered chromans, which are biologically active products. These reactions proceed smoothly under mild conditions, indicating the compound's versatility in organic synthesis (Hu et al., 2012).

6. Synthesis of Antimicrobial Agents

Ethyl 2-(methylamino)-2-oxoacetate has been involved in the synthesis of novel indazole bearing oxadiazole derivatives, which were evaluated for their antimicrobial properties. This highlights its potential in the development of new antimicrobial agents (Ghelani et al., 2017).

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be studied for use in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

ethyl 2-(methylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-9-5(8)4(7)6-2/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZKKPQRSZDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylamino)-2-oxoacetate

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